molecular formula C12H18ClNO2 B13130523 ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

Cat. No.: B13130523
M. Wt: 243.73 g/mol
InChI Key: QFMZCYZEPUYABQ-RFVHGSKJSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride , reflecting its ester functional group, amino substitution, and aromatic substituent. The parent structure is propanoic acid, where the third carbon bears both an amino group (-NH~2~) and a 4-methylphenyl moiety. The ethyl ester group (-OCO~2~C~2~H~5~) occupies the terminal position of the propanoate chain. The hydrochloride designation indicates the presence of a counterion (Cl⁻) associated with the protonated amino group.

Stereochemical specificity arises from the R-configuration at the third carbon, as denoted by the (3R) prefix. This configuration influences the molecule’s spatial orientation, particularly the arrangement of the amino and 4-methylphenyl groups relative to the ester backbone. The chiral center introduces the potential for enantiomerism, with the (3S)-enantiomer representing the non-superimposable mirror image. Such stereochemical distinctions are critical for understanding intermolecular interactions, particularly in biological systems or crystalline environments.

Molecular Geometry and Conformational Analysis

The molecular formula C~12~H~17~NO~2~·HCl corresponds to a molar mass of 243.73 g/mol for the hydrochloride salt. Key structural features include:

  • A propanoate backbone with an ethyl ester at C1 and amino group at C3.
  • A 4-methylphenyl ring attached to C3, introducing steric bulk and aromatic π-electron density.
  • A protonated amino group forming an ionic interaction with the chloride ion.

Conformational flexibility arises from rotation around the C2-C3 and C3-C(aromatic) bonds. The ester group’s carbonyl oxygen and the amino group’s lone pairs may engage in intramolecular hydrogen bonding, stabilizing specific rotamers. For instance, a gauche conformation between the carbonyl and amino groups could minimize steric clash with the 4-methylphenyl substituent. Computational models of related β-amino esters suggest that the lowest-energy conformers often exhibit staggered arrangements around the C3 center to reduce torsional strain.

The isomeric SMILES string (CCOC(=O)C[C@H](C1=CC=C(C=C1)C)N) explicitly denotes the R-configuration via the @ symbol. This representation highlights the spatial relationship between the amino group and the methyl-substituted aromatic ring, which is critical for predicting reactivity and crystallographic packing.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

While specific crystallographic data for ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride remain unpublished, analogous compounds provide insights into likely packing motifs. For example, methyl (R)-3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CID 164890621) forms a monoclinic crystal system with hydrogen-bonded networks between the protonated amino groups and chloride ions. Similar behavior is anticipated for the 4-methyl derivative, where the methyl substituent may influence lattice stability through van der Waals interactions.

X-ray crystallography typically involves mounting a single crystal in a cryoprotectant solution, flash-freezing it to mitigate radiation damage, and collecting diffraction data using monochromatic X-rays. The resulting electron density maps enable precise determination of bond lengths, angles, and torsional parameters. For β-amino esters, key metrics include:

  • C-N bond lengths (~1.45–1.50 Å), indicative of sp³ hybridization.
  • Ester carbonyl distances (~1.21 Å), characteristic of double-bond character.
  • Dihedral angles between the aromatic ring and propanoate backbone, which influence molecular planarity.

In the solid state, ionic interactions between the ammonium cation (NH₃⁺) and chloride anion (Cl⁻) likely dominate the packing arrangement. Additional stabilization may arise from C-H···O hydrogen bonds between the ester oxygen and aromatic hydrogens.

Comparative Analysis with Related Chiral β-Amino Ester Derivatives

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride belongs to a broader family of chiral β-amino esters with varying substituents. Key comparisons include:

Compound Substituent (R) Molecular Formula Molar Mass (g/mol) Key Structural Features
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate HCl 4-CH₃ C~12~H~17~NO~2~·HCl 243.73 Methyl group enhances hydrophobicity
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate HCl 4-OCH₂CH₃ C~13~H~20~ClNO~3~ 273.75 Ethoxy group increases polarity
Methyl (R)-3-amino-3-(4-ethylphenyl)propanoate HCl 4-CH₂CH₃ C~12~H~18~ClNO~2~ 243.73 Ethyl substituent alters steric bulk
Ethyl 3-amino-3-[4-(aminomethyl)phenyl]propanoate 4-CH₂NH₂ C~12~H~18~N~2~O~2~ 222.28 Aminomethyl group enables hydrogen bonding

Substituent Effects :

  • Electron-donating groups (e.g., -CH₃, -OCH₂CH₃) increase the aromatic ring’s electron density, potentially enhancing π-π stacking interactions in the solid state.
  • Hydrophobic substituents (e.g., -CH₃, -CH₂CH₃) reduce solubility in polar solvents but improve lipid bilayer permeability.
  • Hydrogen-bonding groups (e.g., -CH₂NH₂) introduce additional sites for intermolecular interactions, often leading to denser crystal packing.

Stereochemical Trends : The R-configuration at C3 is conserved across pharmacologically active β-amino esters, as it often correlates with target binding affinity. For instance, (R)-enantiomers of similar compounds exhibit higher enzymatic inhibition constants compared to their (S)-counterparts, likely due to favorable spatial alignment with active sites.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1

InChI Key

QFMZCYZEPUYABQ-RFVHGSKJSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(C=C1)C)N.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using ethyl alcohol in the presence of an acid catalyst. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The table below compares the target compound with analogs differing in substituent type and position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride Br (para) C₁₁H₁₅BrClNO₂ 308.60 Higher molecular weight; potential halogen bonding
Ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride F (para) C₁₁H₁₅FClNO₂ 263.70 Enhanced metabolic stability due to fluorine
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride CH₃ (meta) C₁₂H₁₈ClNO₂ 243.73 Meta-substitution may reduce target affinity
Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride C₂H₅ (para) C₁₃H₂₀ClNO₂ 257.75 Increased hydrophobicity; improved membrane permeation
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride OCH₃ (para) C₁₂H₁₈ClNO₃ 259.73 Electron-donating group; altered electronic effects
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride Cl (meta) C₁₀H₁₂Cl₂NO₂ 249.12 Steric hindrance from meta-chloro substitution
Key Observations:
  • Halogen vs. Fluorine improves metabolic stability but reduces steric bulk .
  • Positional Isomerism : Para-substituted derivatives generally exhibit higher target affinity compared to meta- or ortho-substituted analogs due to optimal spatial arrangement .
  • Alkoxy Groups : Methoxy and ethoxy substituents introduce electron-donating effects, which may stabilize intermediates in synthetic pathways .

Stereochemical and Functional Group Modifications

Compound Name Key Modification Impact on Properties References
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride α-Amino ester Altered stereochemistry; applications in peptide synthesis
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate hydrochloride Phthalimide protection Enhanced stability during solid-phase synthesis
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride Isopropyl ester Increased steric bulk; reduced solubility
Key Observations:
  • Ester Group Variations : Isopropyl esters (e.g., ) reduce solubility but may improve bioavailability in lipid-rich environments.
  • Protective Groups : Phthalimide-protected derivatives (e.g., ) are intermediates in multi-step syntheses, offering stability under acidic conditions.

Biological Activity

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate; hydrochloride is an amino acid derivative characterized by the following structural features:

  • Amino Group : Facilitates interactions with biological macromolecules.
  • Ester Group : Can undergo hydrolysis, releasing active metabolites.
  • Phenyl Ring : Contributes to hydrophobic interactions and molecular recognition.

The compound's molecular formula is C12H17ClN2O2C_{12}H_{17}ClN_2O_2, with a molecular weight of approximately 250.73 g/mol.

The biological activity of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate; hydrochloride primarily involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The phenyl group enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Metabolic Conversion : Hydrolysis of the ester group can release biologically active metabolites that interact with various signaling pathways.

Neuroprotective Effects

Research indicates that compounds similar to ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate exhibit neuroprotective properties. For instance, studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like effects. Similar amino acid derivatives have been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Studies

Several case studies have explored the therapeutic potential of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate; hydrochloride:

  • Case Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects in vitro.
    • Methodology : Human neuronal cell lines were treated with varying concentrations of the compound.
    • Findings : Significant reduction in cell death was observed under oxidative stress conditions, indicating protective effects against neurotoxicity.
  • Case Study on Antidepressant Effects :
    • Objective : To assess behavioral changes in animal models of depression.
    • Methodology : Rodents were administered the compound and subjected to forced swim tests.
    • Findings : Treated animals showed decreased immobility time compared to controls, suggesting antidepressant-like activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced oxidative stress-induced apoptosis
AntidepressantDecreased immobility in forced swim test
MechanismDescription
Hydrogen BondingInteraction with enzyme active sites
Hydrophobic InteractionsEnhanced binding affinity due to phenyl group
Metabolic ConversionHydrolysis leading to active metabolites

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